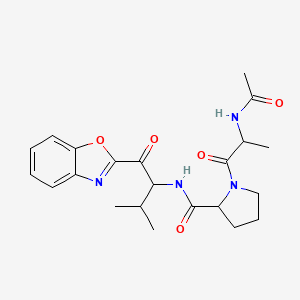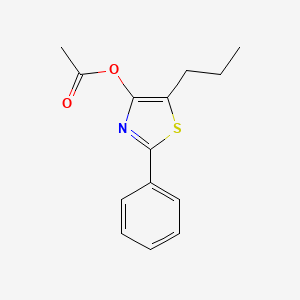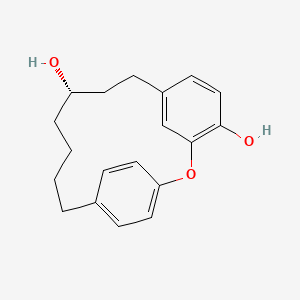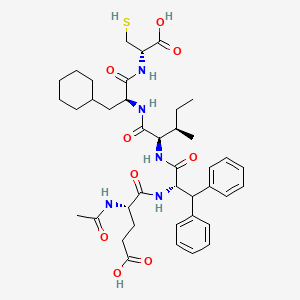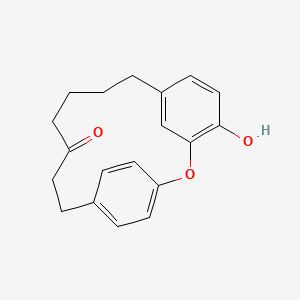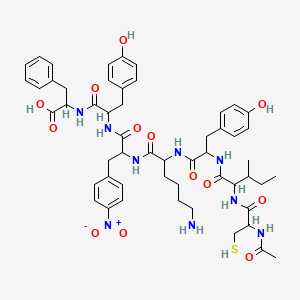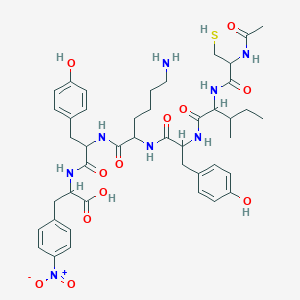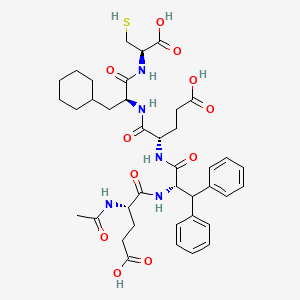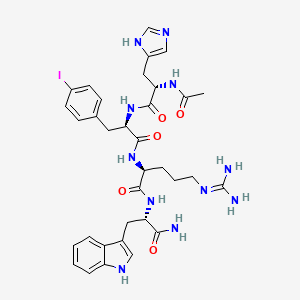![molecular formula C71H99N21O18S3 B10846309 Ac-I[CV(Bta)QDWGAHRC]T-NH2](/img/structure/B10846309.png)
Ac-I[CV(Bta)QDWGAHRC]T-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-I[CV(Bta)QDWGAHRC]T-NH2 is a synthetic peptide known for its inhibitory properties on the human complement component C3 activation . This compound is of significant interest in the field of biochemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-I[CV(Bta)QDWGAHRC]T-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process is optimized to ensure high yield and purity, meeting stringent pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Ac-I[CV(Bta)QDWGAHRC]T-NH2 primarily undergoes:
Oxidation: This reaction can affect the cysteine residues, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Specific amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can significantly impact the peptide’s biological activity.
Scientific Research Applications
Ac-I[CV(Bta)QDWGAHRC]T-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting complement component C3 activation, which is crucial in immune response regulation.
Medicine: Potential therapeutic agent for conditions involving excessive complement activation, such as autoimmune diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
The mechanism of action of Ac-I[CV(Bta)QDWGAHRC]T-NH2 involves its interaction with the complement component C3. By binding to C3, the peptide inhibits its activation, thereby preventing the downstream effects of the complement cascade. This inhibition is crucial in controlling inflammatory responses and preventing tissue damage.
Comparison with Similar Compounds
Similar Compounds
Ac-I[CV(Dht)QDWGAHRC]T: IC50 = 10200 nM
Ac-I[CV(Yphs)QDWGAHRC]I-NH2: IC50 = 9600 nM
Ac-I[CVFQDWGHHRC]T-NH2: IC50 = 6000 nM
Ac-I[CVHQDWGHHRC]T-NH2: IC50 = 7000 nM
Ac-I[CVSQDWGHHRC]T-NH2: IC50 = 800 nM
Uniqueness
Ac-I[CV(Bta)QDWGAHRC]T-NH2 stands out due to its relatively low IC50 value of 800 nM, indicating higher potency compared to its analogs . This makes it a more effective inhibitor of complement component C3 activation, highlighting its potential as a therapeutic agent.
Properties
Molecular Formula |
C71H99N21O18S3 |
|---|---|
Molecular Weight |
1630.9 g/mol |
IUPAC Name |
2-[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-28-(1-benzothiophen-3-yl)-7-(3-carbamimidamidopropyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13,28-dimethyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid |
InChI |
InChI=1S/C71H99N21O18S3/c1-9-34(4)56(82-37(7)94)67(108)88-50-31-113-112-30-49(66(107)91-57(36(6)93)58(73)99)87-61(102)44(18-14-22-77-70(74)75)83-63(104)47(24-39-27-76-32-80-39)84-59(100)35(5)81-53(96)28-79-60(101)46(23-38-26-78-43-17-12-10-15-40(38)43)85-64(105)48(25-54(97)98)86-62(103)45(20-21-52(72)95)89-69(110)71(8,42-29-111-51-19-13-11-16-41(42)51)92-68(109)55(33(2)3)90-65(50)106/h10-13,15-17,19,26-27,29,32-36,44-50,55-57,78,93H,9,14,18,20-25,28,30-31H2,1-8H3,(H2,72,95)(H2,73,99)(H,76,80)(H,79,101)(H,81,96)(H,82,94)(H,83,104)(H,84,100)(H,85,105)(H,86,103)(H,87,102)(H,88,108)(H,89,110)(H,90,106)(H,91,107)(H,92,109)(H,97,98)(H4,74,75,77)/t34-,35-,36+,44-,45-,46-,47+,48+,49-,50-,55-,56-,57-,71-/m0/s1 |
InChI Key |
OCTUQYZUSWCCJV-NWJDZPOUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@](NC(=O)[C@@H](NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)(C)C2=CSC3=CC=CC=C32)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



